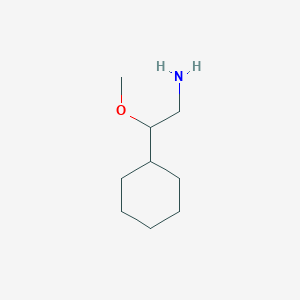

2-Cyclohexyl-2-methoxyethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXQEXZNLAHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Role of Substituted Aminoethers in Synthetic Methodologies

Substituted aminoethers, a class of organic compounds featuring both an amino group and an ether linkage, are recognized for their versatile roles in synthetic organic chemistry. Their utility stems from the unique interplay of the basic nitrogen atom and the ether oxygen, which can influence the reactivity and physical properties of the molecule.

Chiral aminoethers, in particular, have garnered significant attention as valuable building blocks and ligands in asymmetric synthesis. The presence of a stereogenic center allows for the transfer of chirality, enabling the synthesis of enantiomerically pure or enriched products. This is crucial in the development of pharmaceuticals and other bioactive molecules where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. The stereoselective synthesis of such compounds is a key area of research, with methods being developed for the controlled formation of these critical structural motifs. nih.govresearchgate.net

The applications of substituted aminoethers are diverse. They can serve as key intermediates in the synthesis of complex natural products and medicinally important compounds. researchgate.netdiva-portal.org Furthermore, their ability to coordinate with metal centers has led to their use as chiral ligands in a variety of metal-catalyzed reactions, facilitating asymmetric transformations with high efficiency and selectivity. The conformational rigidity or flexibility of the aminoether backbone, as well as the nature of the substituents, plays a crucial role in determining the outcome of these synthetic applications.

Structural Features and Stereochemical Considerations of 2 Cyclohexyl 2 Methoxyethan 1 Amine

Strategies for Carbon-Nitrogen Bond Formation in Related Amines

The construction of the carbon-nitrogen bond is the pivotal step in the synthesis of amines. Several classical and contemporary methods can be envisaged for the synthesis of this compound, each with its own set of advantages and limitations.

Nucleophilic Substitution Reactions with Alkyl Halides (SN2 Mechanism)

A fundamental approach to amine synthesis involves the reaction of an alkyl halide with a nitrogen nucleophile, such as ammonia, in a bimolecular nucleophilic substitution (SN2) reaction. nih.govwikipedia.org In the context of synthesizing this compound, this would theoretically involve the reaction of a 2-cyclohexyl-2-methoxyethyl halide with ammonia.

However, a significant drawback of this method is the potential for over-alkylation. wikipedia.org The primary amine product is itself a potent nucleophile and can compete with ammonia for the remaining alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To circumvent this, a large excess of ammonia can be employed to favor the formation of the primary amine.

An alternative to using ammonia directly is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate. The potassium salt of phthalimide can react with the alkyl halide, and subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine. Another common method involves the use of sodium azide (NaN₃) as the nucleophile. The resulting alkyl azide can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. wikipedia.org

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, a plausible route would start with 2-cyclohexyl-2-methoxyacetaldehyde. cymitquimica.comsielc.com Reaction of this aldehyde with ammonia would generate an imine intermediate, which is then reduced to the target primary amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting carbonyl group. wikipedia.org This allows for a convenient one-pot reaction.

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 2-Cyclohexyl-2-methoxyacetaldehyde | Ammonia | NaBH₃CN or NaBH(OAc)₃ | This compound |

| Cyclohexyl methoxy ketone | Ammonia | H₂/Catalyst or NaBH₃CN | This compound |

This table presents a hypothetical reductive amination approach to the target compound based on established chemical principles.

Formation of Secondary Amines via Nitrile Hydrogenation

The reduction of nitriles provides a direct route to primary amines. For the synthesis of this compound, the corresponding precursor would be 2-cyclohexyl-2-methoxyacetonitrile. This nitrile can be prepared, for example, through the nucleophilic substitution of a suitable α-halo ether with a cyanide salt. Subsequent reduction of the nitrile group yields the primary amine.

The reduction of a nitrile to a primary amine is generally believed to proceed through an imine intermediate. The nitrile group is first reduced to an imine, which is then further reduced to the amine. The conditions of the hydrogenation (catalyst, pressure, temperature) can influence the selectivity of the reaction. For instance, under certain conditions, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary amines as byproducts.

Stereoselective Synthesis of this compound

The target molecule, this compound, contains a stereocenter at the C2 position. The development of stereoselective methods to control the configuration of this center is of significant interest, particularly for applications in medicinal chemistry.

A key strategy for the stereoselective synthesis of this compound would involve the diastereoselective reduction of a prochiral precursor, such as an α-methoxy imine or a related derivative. This can be achieved through the use of chiral reducing agents or by employing a chiral auxiliary. wikipedia.orgnih.govharvard.edusigmaaldrich.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govharvard.edusigmaaldrich.com For instance, a chiral amine could be used in a reductive amination reaction with 2-cyclohexyl-2-methoxyacetaldehyde. The resulting diastereomeric imines could potentially be separated, or the reduction could proceed with high diastereoselectivity, followed by the removal of the chiral auxiliary to afford the enantiomerically enriched target amine. Common chiral auxiliaries used in amine synthesis include pseudoephedrine and various oxazolidinones. nih.govharvard.edusigmaaldrich.com

Alternatively, the asymmetric reduction of the corresponding imine can be achieved using a chiral catalyst. Chiral osmium complexes, for example, have shown remarkable activity and selectivity in the asymmetric hydrogenation of imines. nih.gov This approach offers a more atom-economical route to the chiral amine.

A plausible stereoselective route could involve the synthesis of a chiral β-methoxy amide using a chiral auxiliary like pseudoephenamine. nih.govharvard.edu Alkylation of the enolate of this amide, followed by reduction of the amide carbonyl and removal of the auxiliary, could provide the desired chiral amine.

| Chiral Strategy | Precursor | Key Step | Stereochemical Control |

| Chiral Auxiliary | 2-Cyclohexyl-2-methoxyacetaldehyde | Reductive amination with a chiral amine | Diastereoselective reduction of imine |

| Catalytic Asymmetric Reduction | Imine of 2-cyclohexyl-2-methoxyacetaldehyde | Hydrogenation with a chiral catalyst (e.g., Os-based) | Enantioselective reduction of C=N bond |

| Chiral Auxiliary Directed Alkylation | Chiral amide (e.g., from pseudoephenamine) | Alkylation and subsequent transformations | Diastereoselective alkylation |

This table outlines potential stereoselective strategies for the synthesis of the target compound.

Enantioselective Synthetic Routes

The creation of specific enantiomers of chiral amines is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov While direct enantioselective synthetic routes for this compound are not extensively detailed in the public domain, the principles of asymmetric synthesis for analogous chiral amines are well-established. These methods often rely on catalytic asymmetric hydrogenation of prochiral precursors like imines, enamines, and enamides. nih.govacs.org

The success of these hydrogenations hinges on the development of advanced chiral catalysts. A plethora of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have been instrumental in achieving high enantioselectivity. acs.org Furthermore, catalyst systems based on other transition metals and ligand types, such as N-heterocyclic carbenes and various C,N- and N,N-based ligands, have also demonstrated remarkable catalytic activity. acs.org For instance, the synthesis of chiral α-aryl glycines, which are structurally related to the target compound, has been achieved with high efficiency using methods like asymmetric Strecker synthesis. acs.org

Enzymatic and chemoenzymatic cascades involving amine transaminases (ATAs) are also emerging as powerful tools for producing chiral amines. acs.org These biocatalytic approaches offer environmentally friendly routes and can simplify multi-step syntheses. acs.org

Diastereoselective Control in Synthesis

When a molecule contains multiple stereocenters, controlling the relative configuration of each center—diastereoselectivity—becomes a critical challenge. For analogs of this compound, particularly those with substitutions on the cyclohexane (B81311) ring, achieving high diastereoselectivity is paramount.

A common strategy involves cascade reactions, such as the inter- and intramolecular double Michael addition, to construct highly substituted cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov These cyclohexanones can then serve as versatile intermediates for further elaboration into the desired amine analogs. For example, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov

The choice of reactants and reaction conditions significantly influences the diastereomeric outcome. For instance, in the synthesis of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU) analogs, it was observed that the diequatorial (trans-4) isomers were generally as active or slightly more active than the corresponding axial-equatorial (cis-4) isomers, highlighting the importance of stereochemical control for biological activity. nih.gov

Application of Chiral Auxiliaries in Chiral Amine Synthesis

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the formation of complex molecules with a high degree of stereocontrol. nih.gov These auxiliaries, often derived from naturally occurring chiral compounds like amino acids, carbohydrates, and terpenes, are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov

Well-known auxiliaries developed by Evans, Corey, Yamada, Enders, Oppolzer, and Kunz have revolutionized asymmetric synthesis over the past decades. nih.gov In the context of chiral amine synthesis, hydrazones derived from chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are particularly noteworthy. wikipedia.org The alpha-hydrogen of the C=N bond in these hydrazones is significantly more acidic than in the parent ketone, allowing for deprotonation to form an azaenolate that can be alkylated with high stereoselectivity. wikipedia.org

Advanced Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic methodology have focused on the direct functionalization of C–H bonds, offering more efficient and atom-economical routes to complex molecules.

Palladium-Catalyzed C(sp³)–H Functionalization

Palladium-catalyzed C(sp³)–H activation has become a powerful strategy for modifying aliphatic amines. cam.ac.ukresearchgate.net This approach allows for the selective conversion of typically unreactive C–H bonds into new carbon-carbon or carbon-heteroatom bonds. cam.ac.uk

Role of Transient Imine Directing Groups

For example, 2-methoxyethan-1-amine has been identified as an optimal transient directing group for the palladium-catalyzed intramolecular arylation of tertiary aldehydes via β-C(sp³)–H activation. nih.gov This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. nih.gov Amino acids have also been successfully employed as transient directing groups for the arylation of a wide range of aldehydes and ketones at the β- or γ-positions. nih.gov

Ligand Design and Optimization in C-H Activation

The design and optimization of ligands are crucial for the success of palladium-catalyzed C–H activation reactions. chemrxiv.org Ligands can influence the reactivity, selectivity, and stability of the palladium catalyst. Mono-protected amino acid ligands, for instance, have been shown to be effective in promoting C–H functionalization. nih.gov

Recent research has led to the development of specialized ligands, such as sulfoxide-2-hydroxypyridine (SOHP) and CarboxPyridone ligands, which enable the native primary amine group to direct C–H activation without the need for an external directing group. chemrxiv.orgnih.gov These ligands play a pivotal role in enabling regioselective and even enantioselective C–H functionalization reactions. chemrxiv.org The development of chlorinated pyridine–pyridone ligands has also overcome challenges associated with N-coordination in the C(sp³)–H amination of N-protected ω-amino acids. researchgate.net

Enantioselective C-H Functionalization Approaches

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. In the context of synthesizing chiral amines, enantioselective C-H functionalization at the β-position of N-alkylamines presents a cutting-edge approach.

Recent research has demonstrated that a cooperative catalyst system, employing both a Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) and a chiral Lewis acid co-catalyst (such as a scandium-based complex), can effectively promote the β-C(sp³)–H functionalization of N-alkylamines. nih.gov This dual catalytic system facilitates the in situ conversion of an N-alkylamine to an enamine. Subsequently, the chiral Lewis acid activates an α,β-unsaturated compound, enabling a highly enantioselective and diastereoselective reaction with the enamine. nih.gov This process results in the formation of δ-amino carbonyl compounds under redox-neutral conditions. nih.gov The utility of this method has been showcased in the late-stage functionalization of bioactive amine compounds. nih.gov

For the synthesis of this compound, a hypothetical pathway could involve the β-C-H functionalization of a suitably protected N-cyclohexylmethylamine derivative. The choice of the α,β-unsaturated electrophile would be critical in introducing the methoxy and amino functionalities in a subsequent step.

Another relevant strategy involves the biocatalytic C-H functionalization of cyclic amines. Engineered variants of cytochrome P450 have been successfully used for the enantioselective α-C-H functionalization of N-heterocycles via carbene transfer reactions. rochester.edu This method has been applied to the functionalization of pyrrolidines and other saturated N-heterocycles with high yields and stereoselectivity. rochester.edu While this is an α-functionalization, the principles of using engineered enzymes for selective C-H activation could potentially be adapted for β-functionalization in related systems.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

| B(C₆F₅)₃ / L-Sc(OTf)₃ | N-alkylamine & α,β-unsaturated ester/ketone | δ-amino carbonyl | 62-83 | 95:5 - 98:2 | 2.0:1 - 6.7:1 |

| Engineered Cytochrome P450 | N-phenylpyrrolidine & Diazoacetone | α-functionalized pyrrolidine | up to 99 | 99:1 | N/A |

| Engineered Cytochrome P450 | N-phenylpyrrolidine & Ethyl diazoacetate | α-functionalized pyrrolidine | High | 96:4 | N/A |

Directed Metalation Group (DMG) Chemistry in Analogous Systems

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heterocyclic compounds. wikipedia.org This method relies on the use of a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium or heteryllithium species can then react with various electrophiles.

While DoM is most commonly applied to aromatic systems, the underlying principles of directed metalation can be extended to aliphatic systems, particularly those with activating groups. In the context of synthesizing this compound, a methoxy group or a related oxygen-containing functionality could potentially serve as a DMG on a cyclohexane ring, although this is less common than in aromatic systems.

A more direct application of DoM would be in the synthesis of aromatic analogs of the target compound, such as 2-methoxy-2-phenylethan-1-amine. In such a case, the methoxy group on the phenyl ring can act as a DMG, directing lithiation to the ortho-position. wikipedia.orguwindsor.ca Subsequent reaction with an appropriate electrophile containing an aminoethyl moiety would lead to the desired product.

The strength of the DMG is a crucial factor in the efficiency of the DoM reaction. The O-carbamate group, particularly -OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov A hierarchy of directing group ability has been established through competition experiments, with the O-carbamate being superior to groups like methoxy. nih.gov

| Directed Metalation Group (DMG) | Relative Directing Power | Common Organolithium Reagent | Typical Solvent |

| -OCONEt₂ | Strongest | n-BuLi, s-BuLi, t-BuLi | THF, Et₂O |

| -CONR₂ | Strong | n-BuLi, s-BuLi | THF |

| -OMOM (methoxymethyl ether) | Moderate | n-BuLi | THF, Et₂O |

| -OCH₃ (methoxy) | Moderate | n-BuLi | Et₂O, Hexanes |

| -NR₂ | Moderate | n-BuLi | THF |

One-Pot Reaction Sequences in Related Amine Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The synthesis of amines and their derivatives is particularly amenable to one-pot strategies.

A highly relevant one-pot procedure for the synthesis of alkoxyamine derivatives involves reductive alkoxyamination. clockss.orgresearchgate.net This method typically starts with a carbonyl compound (an aldehyde or ketone) which reacts with an alkoxyamine in the presence of a reducing agent. A 2-picoline-borane complex has been shown to be an effective reducing agent for the intermediate oxime ether, proceeding smoothly in the presence of aqueous HCl in a methanol-acetic acid solvent system. clockss.orgresearchgate.net This approach is applicable to a wide range of aliphatic and aromatic aldehydes and ketones, affording the corresponding alkoxyamines in good to excellent yields. clockss.org

For the synthesis of this compound, a potential one-pot strategy could involve the reaction of a suitable precursor, such as a cyclohexyl ketone derivative, with an appropriate aminating and methoxylating reagent system under reductive conditions.

Another example of a relevant one-pot synthesis is the construction of 2-substituted benzoxazoles and benzimidazoles. beilstein-journals.orgnih.gov While the final products are heterocyclic, the methodology involves the one-pot reaction of 2-aminophenols with thioamides, promoted by triphenylbismuth dichloride, to form a C-N bond and the heterocyclic ring. beilstein-journals.orgnih.gov This demonstrates the power of one-pot sequences in constructing complex molecular architectures from simple precursors.

| Reaction Type | Starting Materials | Reagents | Product Type | Yield (%) |

| Reductive Alkoxyamination | Aldehydes/Ketones, Alkoxyamines | 2-Picoline-borane, HCl, MeOH/AcOH | Alkoxyamines | Good to Excellent |

| Benzoxazole Synthesis | 2-Aminophenol, Thioamide | Triphenylbismuth dichloride | 2-Aryl/Alkylbenzoxazoles | Moderate to Excellent |

| 2-Hydroxy-N-arylacetamide Synthesis | 2-Chloro-N-arylacetamide | Cu(OAc)₂, DIPEA, KOH | 2-Hydroxy-N-arylacetamide | Good |

Chemical Reactivity and Reaction Mechanisms of 2 Cyclohexyl 2 Methoxyethan 1 Amine

Mechanistic Investigations of Amine-Involving Reactions

The primary amine group in 2-Cyclohexyl-2-methoxyethan-1-amine is the principal center for its nucleophilic reactivity. The presence of a bulky cyclohexyl group and an electron-withdrawing methoxy (B1213986) group on the adjacent carbon atom introduces significant steric and electronic effects that modulate its reactivity in various transformations.

Kinetic and Thermodynamic Aspects of Nucleophilic Reactions

The nucleophilicity of this compound is a critical factor in its reactions, such as alkylations and acylations. Kinetically, the rate of its nucleophilic attack is influenced by the steric hindrance imposed by the adjacent cyclohexyl group. This bulkiness can impede the approach of the amine's lone pair to electrophilic centers, potentially leading to slower reaction rates compared to less hindered primary amines.

Thermodynamically, the stability of the products and intermediates plays a crucial role. In reactions like amine addition to carbonyls, the equilibrium position is determined by the relative stability of the reactants and the resulting hemiaminal or imine products. The electronic influence of the methoxy group, while modest, can affect the basicity of the amine and the stability of charged intermediates. Studies on analogous systems involving binary mixtures of 2-methoxyethanol and various amines, including cyclohexylamine (B46788), indicate that molecular interactions are significantly influenced by the structure of the amine, which in turn affects thermodynamic properties like excess molar volume and Gibbs free energy of activation. researchgate.net For this compound, a balance between steric repulsion and potential intramolecular hydrogen bonding involving the methoxy group could dictate the thermodynamic profile of its nucleophilic additions.

Transition State Analysis in Amine Alkylation

In the alkylation of this compound, the reaction proceeds through a transition state where the nitrogen atom forms a new bond with the electrophilic carbon of an alkyl halide. The structure and energy of this transition state are paramount in determining the reaction's kinetics. The SN2 reaction mechanism is typical for such processes.

Computational analysis of related amine alkylations suggests that the transition state geometry is highly sensitive to steric crowding. For this compound, the bulky cyclohexyl substituent would likely lead to a more elongated N-C bond in the transition state, increasing its energy and thus decreasing the reaction rate. The methoxy group, being two atoms away from the nitrogen, would have a less direct, but still present, electronic influence on the transition state's stability.

Elucidation of Catalyst-Substrate Interactions in Metal-Catalyzed Transformations

This compound can serve as a crucial ligand or substrate in various metal-catalyzed reactions, where its interaction with the metal center dictates the reaction's outcome and efficiency.

Role of Osmium Complexes in Nitrile Reduction

In the transformation of nitriles, osmium complexes have demonstrated significant catalytic activity. Specifically, osmium hydride complexes can catalyze the hydrogenation of nitriles to form secondary amines. figshare.com When a primary amine like this compound is introduced into the reaction, it can participate in the formation of asymmetrical secondary amines. unizar.es

The mechanism involves the initial reduction of the nitrile to a primary imine, which is then hydrogenated to a primary amine. This primary amine can then condense with another molecule of the primary imine to form a secondary imine. Subsequent hydrogenation of this secondary imine yields the final secondary amine product. unizar.es When an external amine like this compound is added in excess, it can trap the intermediate primary imine, leading to the selective formation of an asymmetrical secondary amine. unizar.es The efficiency of this process is dependent on the molar ratio of the nitrile to the external amine.

| Entry | Nitrile:Amine Molar Ratio (2-phenylacetonitrile : 2-methoxyethan-1-amine) | Yield of Asymmetrical Secondary Amine (%) | Yield of Symmetrical Secondary Amine (%) |

|---|---|---|---|

| 1 | 1.0:1.0 | 18 | 82 |

| 2 | 1.0:2.5 | >99 | <1 |

| 3 | 1.0:5.0 | >99 | <1 |

This table is based on data for 2-methoxyethan-1-amine, a structural analog, from related studies. unizar.es

Palladium-Amine Adducts in C-H Activation Processes

Palladium catalysis is a powerful tool for the functionalization of otherwise unreactive C-H bonds. Aliphatic amines can act as directing groups, positioning the palladium catalyst near a specific C-H bond to facilitate its activation. nih.gov In the case of this compound, the primary amine can coordinate to a palladium(II) center, forming a palladium-amine adduct.

This initial coordination is followed by a cyclometallation step, where the palladium center activates a C-H bond within the substrate to form a stable five- or six-membered cyclopalladated intermediate. nih.govmdpi.com For this compound, C-H activation would most likely occur at the cyclohexyl ring, leading to a five-membered palladacycle. This intermediate is key to subsequent functionalization reactions, such as arylation, alkoxylation, or amination. The development of bifunctional ligands that participate in and accelerate the C-H cleavage step has significantly advanced the practicality of these transformations. nih.gov The amine substrate itself becomes part of a transient directing group assembly that recruits the palladium catalyst and facilitates the activation of sterically accessible C-H bonds. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, featuring both a cyclohexyl ring and a flexible amino-methoxyethyl chain, allows for the possibility of intramolecular rearrangements and cyclizations under specific reaction conditions.

One potential rearrangement involves the cyclohexyl group itself. Under radical-generating conditions, a cyclohexyl radical can undergo a ring-opening to a hexenyl radical, which can then re-close in a 5-exo fashion to form a thermodynamically stable cyclopentylmethyl radical. nih.gov For this rearrangement to be favorable, the presence of radical-stabilizing groups on the ring is often required. nih.gov While the native structure of this compound does not possess such groups, its incorporation into more complex molecular frameworks could enable such a transformation.

The amine group can also participate in intramolecular cyclization reactions. For example, if the molecule were modified to contain a suitable electrophilic group, an intramolecular nucleophilic attack by the amine could lead to the formation of a heterocyclic ring system. The specific pathway and product would depend on the nature and position of the reacting partner group, potentially leading to piperidine or other nitrogen-containing heterocycles.

Spectroscopic and Structural Characterization of 2 Cyclohexyl 2 Methoxyethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for detailing the molecular framework of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent protons.

While a dedicated ¹H NMR spectrum for 2-Cyclohexyl-2-methoxyethan-1-amine is not widely published, data from its derivatives, such as (±)-(Z)-5-(benzo[d]thiazol-6-ylmethylene)-2-((2-cyclohexyl-2-methoxyethyl)amino)-3,5-dihydro-4H-imidazol-4-one, offer significant insights. In a study, the ¹H NMR spectrum of this derivative was recorded in DMSO-d₆ at 323K. edelris.com The signals corresponding to the 2-cyclohexyl-2-methoxyethylamino moiety were observed, including a characteristic singlet for the methoxy (B1213986) group protons at approximately 3.31 ppm and a series of multiplets for the cyclohexyl and ethyl bridge protons. edelris.com

For the parent amine, this compound, the expected ¹H NMR signals can be predicted. The cyclohexyl ring would exhibit a complex series of overlapping multiplets in the upfield region (approximately 1.0-1.9 ppm). The methoxy group (CH₃O-) would present as a sharp singlet, likely around 3.3 ppm. The protons of the ethylamine (B1201723) backbone (-CH(OCH₃)-CH₂NH₂) would show distinct signals. The methine proton adjacent to the cyclohexyl and methoxy groups would appear as a multiplet, and the methylene (B1212753) protons adjacent to the amine group would also be a multiplet, with their exact chemical shifts and coupling patterns depending on the solvent and neighboring groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl Protons | 1.0 - 1.9 | Multiplet |

| -CH(OCH₃)- | ~3.0 - 3.4 | Multiplet |

| -CH₂NH₂ | ~2.7 - 3.0 | Multiplet |

| -OCH₃ | ~3.3 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for determining the number of different carbon environments.

Experimental ¹³C NMR data for this compound is scarce in the literature. However, analysis of its molecular structure (C₉H₁₉NO) reveals the presence of nine distinct carbon atoms, which would translate to nine signals in a broadband decoupled ¹³C NMR spectrum. uni.lu The chemical shifts can be estimated based on known values for similar structural motifs. The carbon of the methoxy group is expected in the 50-60 ppm range. The carbons of the cyclohexyl ring would appear in the aliphatic region (25-45 ppm), with the carbon attached to the ethyl bridge being slightly downfield. The two carbons of the ethylamine backbone would have distinct shifts, influenced by the attached methoxy and amine groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl Carbons | 25 - 45 |

| -CH(OCH₃)- | 75 - 85 |

| -CH₂NH₂ | 40 - 50 |

| -OCH₃ | 55 - 65 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for establishing the connectivity between atoms.

A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent protons. For instance, it would show cross-peaks connecting the methine proton of the ethyl bridge to the adjacent methylene protons and the protons on the attached cyclohexyl carbon. It would also map the connectivity within the cyclohexyl ring protons.

An HMQC (or its more modern counterpart, the HSQC) spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the singlet observed in the ¹H NMR for the methoxy protons would show a correlation to the methoxy carbon signal in the HMQC spectrum, confirming its assignment. nih.gov

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as amines. In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.

For this compound (molecular formula C₉H₁₉NO, monoisotopic mass 157.1467 g/mol ), ESI-MS in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺, with an m/z of approximately 158.15. uni.lu This is confirmed in studies of its derivatives, where the ESI-MS data for (±)-(Z)-5-(benzo[d]thiazol-6-ylmethylene)-2-((2-cyclohexyl-2-methoxyethyl)amino)-3,5-dihydro-4H-imidazol-4-one showed the [M+H]⁺ ion at m/z 385.2. edelris.com

Predicted ESI-MS data for the parent amine also suggests the formation of other adducts, which can aid in its identification.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.15395 |

| [M+Na]⁺ | 180.13589 |

| [M+K]⁺ | 196.10983 |

| [M+NH₄]⁺ | 175.18049 |

Source: PubChemLite uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for larger, non-volatile molecules. The analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the desorption and ionization of the analyte molecules.

Applications in Monitoring Reaction Intermediates and Metabolites

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions and identifying transient intermediates and subsequent metabolites of this compound. In the synthesis of chiral amines, for instance, real-time analysis can be achieved through methods like in-situ infrared (IR) spectroscopy. This allows for the tracking of the consumption of reactants and the formation of products by monitoring characteristic vibrational bands.

While specific studies on the metabolic pathways of this compound are not extensively documented in publicly available literature, general principles of drug metabolism suggest that potential metabolites could arise from N-dealkylation, O-dealkylation, or hydroxylation of the cyclohexyl ring. Spectroscopic analysis, particularly mass spectrometry coupled with chromatography (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, would be pivotal in the separation and structural elucidation of these metabolites. For example, the identification of a hydroxylated metabolite would be supported by the appearance of a characteristic O-H stretching vibration in its IR spectrum and a corresponding mass shift in its mass spectrum.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Vibrational Circular Dichroism (VCD), offers profound insights into the molecular structure and conformational preferences of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. semanticscholar.org For this compound, the FTIR spectrum would be expected to exhibit a series of characteristic absorption bands.

The primary amine (-NH2) group would be identifiable by a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and ethyl groups would appear as strong absorptions between 2850 and 3000 cm⁻¹. The C-O-C stretching of the methoxy group would likely produce a strong, distinct band in the 1070-1150 cm⁻¹ range. The presence of the imine group in derivatives can also be confirmed by a characteristic HC=N- stretching vibration in the 1600–1659 cm⁻¹ range. semanticscholar.org

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium |

| Alkane (Cyclohexyl, Ethyl) | C-H Stretch | 2850-2960 | Strong |

| Alkane (Cyclohexyl, Ethyl) | C-H Bend | 1350-1470 | Variable |

| Ether (-O-CH₃) | C-O Stretch | 1070-1150 | Strong |

This table presents expected values based on typical ranges for these functional groups.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov As a chiroptical technique, VCD is exceptionally sensitive to the three-dimensional arrangement of atoms in a chiral molecule and is a powerful tool for determining absolute configuration. nih.govrsc.org

For a chiral molecule like this compound, a VCD spectrum would show both positive and negative bands corresponding to its various vibrational modes. The sign and intensity of these VCD bands are directly related to the molecule's absolute configuration. By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for the (R)- and (S)-enantiomers, the absolute stereochemistry can be unambiguously assigned. jlu.edu.cn VCD has been successfully applied to study the stereochemistry of various chiral amines and their interactions. nih.gov The technique can also provide detailed information on the solution-phase conformation of flexible molecules. rsc.org

Electronic Spectroscopy and Chiroptical Properties

Electronic spectroscopy and its chiroptical counterparts, UV-Vis and Electronic Circular Dichroism (ECD), probe the electronic transitions within a molecule and are crucial for characterizing its electronic structure and absolute stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, which lacks extensive chromophores, the UV-Vis spectrum is expected to show absorptions primarily in the far UV region. The primary amine group contains a non-bonding pair of electrons, which can undergo an n → σ* transition, typically resulting in a weak absorption band below 220 nm. The methoxy group also has non-bonding electrons that can contribute to absorptions in this region. The UV-Vis spectra of amines can be influenced by the solvent and pH. researchgate.net While not highly characteristic for structural elucidation on its own for this particular molecule, UV-Vis spectroscopy is often used in conjunction with other techniques and for quantitative analysis. Studies on aromatic imines have shown that their UV-Vis absorption spectra can be modified by their chemical structure and interactions with other molecules. semanticscholar.orgnih.gov

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet light. rsc.orgnih.gov It is a powerful method for determining the absolute configuration of chiral molecules, especially when single crystals for X-ray crystallography are not available. researchgate.net

The ECD spectrum of a chiral molecule like this compound would exhibit characteristic positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. Similar to VCD, the experimental ECD spectrum can be compared with theoretically calculated spectra for the different enantiomers to determine the absolute configuration. dtu.dk The combination of experimental and computational ECD is a robust methodology for the chiroptical characterization of small asymmetric molecules. rsc.orgnih.gov This approach has been successfully used to assign the absolute configurations of various chiral compounds, including those with amine functionalities. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Extensive searches of scientific literature and crystallographic databases have revealed no publicly available X-ray crystallography data for the specific compound this compound or its closely related derivatives.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

While this technique would be highly valuable for elucidating the conformational preferences of the cyclohexyl ring, the stereochemistry of the chiral center, and the nature of hydrogen bonding networks in this compound, no such studies have been published in the accessible scientific literature.

Consequently, detailed research findings, including crystallographic data tables with unit cell parameters, space group information, and specific bond lengths and angles for this compound and its derivatives, cannot be provided at this time. The scientific community has not yet reported the successful growth of single crystals suitable for X-ray diffraction analysis or the subsequent determination of their crystal structure. Further research in this area would be necessary to furnish the empirical data required for a complete solid-state structural characterization.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexyl 2 Methoxyethan 1 Amine

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-Cyclohexyl-2-methoxyethan-1-amine, MD simulations can provide a detailed understanding of its conformational landscape. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The substituents on the ethylamine (B1201723) chain can adopt either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance masterorganicchemistry.comsapub.org.

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The flexibility of the methoxy-ethane-amine side chain and its interaction with the cyclohexyl ring are key aspects that can be investigated through these simulations.

Table 3: Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: These are generally accepted values for unsubstituted cyclohexane.

Ab Initio Calculations for Hydrogen Bonding Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly effective for studying non-covalent interactions such as hydrogen bonding. In this compound, there is the potential for an intramolecular hydrogen bond to form between the hydrogen atom of the amine group (N-H) and the oxygen atom of the methoxy (B1213986) group (N-H···O).

Table 4: Typical Hydrogen Bond Parameters from Ab Initio Calculations

| Parameter | Value |

|---|---|

| H···O distance | 2.2 - 2.5 Å |

| N-H···O angle | 140 - 160° |

| Hydrogen Bond Energy | 1 - 3 kcal/mol |

Note: These values are typical for weak to moderate intramolecular N-H···O hydrogen bonds.

Mechanistic Insights from Computational Approaches (e.g., Proton Transfer Mechanisms)

Computational methods are invaluable for elucidating complex reaction mechanisms, such as proton transfer. For this compound, the amino group can act as both a proton donor and a proton acceptor. Computational studies can model the proton transfer process, for example, from a water molecule to the amino group or from the protonated amino group to a base.

These simulations can track the movement of the proton and calculate the energy barrier associated with the transfer. This provides a detailed, atomistic view of the mechanism, which is often difficult to obtain through experimental methods alone. Understanding the proton transfer dynamics is crucial for predicting the molecule's behavior in different pH environments and its potential role in acid-base catalysis.

Applications and Advanced Research Trajectories of 2 Cyclohexyl 2 Methoxyethan 1 Amine

2-Cyclohexyl-2-methoxyethan-1-amine as a Versatile Synthetic Building Block

The reactivity of the primary amine group is central to the utility of this compound as a synthetic intermediate. This functional group provides a reactive handle for the introduction of the cyclohexyl-methoxy-ethyl fragment into a wide array of molecular structures, facilitating the synthesis of compounds with potential applications in medicinal chemistry and materials science.

The structure of this compound makes it an attractive building block for creating larger, value-added molecules. The primary amine can readily participate in reactions to form amides, ureas, and other derivatives, effectively incorporating the chiral cyclohexyl fragment into a new molecular entity. This is particularly relevant in the development of new therapeutic agents, where molecular structure dictates biological activity. For instance, the synthesis of novel amide and urea (B33335) derivatives based on amine scaffolds has been a key strategy in drug discovery programs targeting diseases like human African trypanosomiasis. nih.gov The amine serves as a foundational component upon which complexity is built.

Alpha-aminophosphonates are significant analogues of natural amino acids and are of great interest due to their potential biological activities. nih.gov The Kabachnik-Fields reaction is a prominent method for their synthesis, involving the three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. nih.govnih.gov In this context, this compound can serve as the requisite amine component.

The reaction proceeds via the formation of an imine intermediate from the amine and the carbonyl compound, which is then attacked by the nucleophilic phosphorus atom of the dialkyl phosphite. nih.gov The use of a chiral amine like this compound can influence the stereochemical outcome of the reaction, making it a valuable tool in asymmetric synthesis. google.com

Table 1: Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Structure |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R₂C=O) | Dialkyl Phosphite ((R'O)₂P(O)H) | α-Aminophosphonate |

The primary amine functionality of this compound makes it an ideal starting material for the synthesis of various urea derivatives. Urea functionalities are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets such as proteins and receptors. nih.gov The synthesis of ureas can be achieved through several established methods, including the reaction of the amine with isocyanates, phosgene (B1210022) or its equivalents, or directly with carbon dioxide under specific conditions. nih.govrsc.org For example, a common industrial process involves reacting an amine, such as cyclohexylamine (B46788), with urea at elevated temperatures to produce the corresponding substituted urea. google.com This provides a direct synthetic route to incorporate the 2-cyclohexyl-2-methoxyethyl moiety into a urea-based scaffold.

Furthermore, the amine group is a key functional group for the construction of nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals. While specific examples are not detailed, primary amines are routinely used in cyclization reactions to form rings like pyrimidines, imidazoles, and other complex heterocyclic frameworks.

Role in Chiral Catalysis and Ligand Design

Chiral amines are fundamental building blocks in the field of asymmetric catalysis. nih.gov They can be employed either as organocatalysts themselves or as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The structural features of this compound make it a candidate for such applications.

The amine group is the primary anchor for catalyst development. It can be derivatized to form other catalytically active groups. For instance, reaction with an isothiocyanate can convert the amine into a thiourea. Chiral thioureas, often derived from diamines like cyclohexanediamine, are powerful hydrogen-bond-donating organocatalysts used in a variety of asymmetric transformations. researchgate.net Similarly, the amine can be used to synthesize ligands for metal-based catalysts. Chiral diamines are well-known ligands for metals like Rhodium (Rh) and Ruthenium (Ru), forming catalysts capable of highly enantioselective cycloadditions and hydrogenations. organic-chemistry.org The amine moiety of this compound provides a direct entry point for creating such sophisticated catalytic systems.

In catalysis, the structure of the chiral ligand is paramount in determining the efficiency and selectivity of a reaction. When a ligand derived from this compound is coordinated to a metal center, its structural components—the bulky cyclohexyl group and the methoxy (B1213986) group—exert significant influence. These groups create a specific three-dimensional space around the metal's active site.

Selectivity: The steric bulk of the cyclohexyl group can effectively shield one face of the substrate as it approaches the catalytic center, forcing it to bind in a specific orientation. This control over the substrate's approach is the basis for enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Reactivity: The electronic properties of the ligand also affect the reactivity of the metal center. The methoxy group, being an electron-donating group, can influence the electron density at the metal, thereby tuning its catalytic activity. Modifications to the ligand structure allow for the fine-tuning of these steric and electronic effects to optimize both reaction rate and stereochemical control. organic-chemistry.org

Table 2: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Catalysis | Example of Influence |

|---|---|---|

| Steric Hindrance (e.g., from Cyclohexyl group) | Influences enantioselectivity and diastereoselectivity by creating a sterically defined pocket around the active site. | A bulkier group can increase enantiomeric excess (ee) by enhancing the energy difference between the two diastereomeric transition states. |

| Electronic Nature (e.g., from Methoxy group) | Modulates the electron density of the catalyst's active site, affecting reaction rates. | Electron-donating groups can increase the reactivity of a metal center in certain oxidative addition steps. |

| Conformational Rigidity | Restricts the available conformations of the catalyst-substrate complex, often leading to higher selectivity. | A rigid backbone, like a cyclohexane (B81311) ring, can lock the ligand into a single, well-defined conformation, improving stereocontrol. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alpha-Aminophosphonate |

| Urea |

| Carbon Dioxide |

| Isocyanate |

| Phosgene |

| Thiazole |

| Thiourea |

| (R)-(-)-1-amino-1-phenyl-2-methoxyethane |

| Cyclohexylamine |

| Monocyclohexylurea |

| (R,R)-1,2-diphenylethylenediamine |

Integration into Bioorganic Chemistry for Probing Biological Processes

The structure of this compound, featuring a primary amine, a methoxy group, and a bulky cyclohexyl substituent, presents several functionalities that are often of interest in the design of bioactive molecules and chemical probes. Primary amines are common in biologically active compounds and can serve as a handle for further chemical modification or as a key interaction point with biological targets. The lipophilic cyclohexyl group can influence the compound's solubility and ability to cross cell membranes, a critical factor for intracellular probes. The methoxy group can also modulate the compound's polarity and metabolic stability.

However, a thorough search of scientific literature reveals a lack of specific studies where this compound has been explicitly used or developed as a probe for biological processes. Research in bioorganic chemistry often focuses on molecules with specific reporter groups (e.g., fluorophores, biotin) or reactive moieties that allow for the labeling and tracking of biomolecules. While the amine group of this compound could theoretically be functionalized to incorporate such features, there is no current evidence in published research to suggest this has been undertaken.

The potential for this compound in bioorganic chemistry remains largely theoretical at this time. Future research could explore its use as a scaffold for creating libraries of compounds to screen for biological activity or as a starting material for the synthesis of more complex molecular probes.

Potential in Materials Science and Supramolecular Chemistry

In the realm of materials science and supramolecular chemistry, the self-assembly of molecules into larger, ordered structures is a key area of investigation. The amine and methoxy groups of this compound could potentially participate in hydrogen bonding, a fundamental interaction in supramolecular assembly. The cyclohexyl group could drive self-assembly through hydrophobic interactions in aqueous environments or influence the packing of molecules in the solid state.

Despite these structural features, there is a scarcity of research demonstrating the application of this compound in materials science or for the construction of supramolecular architectures. The development of new materials often relies on molecules with specific functionalities that lead to desired properties, such as conductivity, porosity, or specific binding capabilities. While the basic structure of this compound provides building blocks for such designs, there are no published reports of its successful integration into functional materials or complex supramolecular systems.

The potential for this compound in these fields would require significant further investigation. For instance, its ability to form stable, ordered assemblies, either alone or in combination with other molecules, would need to be demonstrated experimentally. Its utility as a monomer in polymer synthesis or as a component in the formation of metal-organic frameworks are other avenues that are currently unexplored.

Advanced Analytical Protocols for 2 Cyclohexyl 2 Methoxyethan 1 Amine Research

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the analysis and purification of 2-Cyclohexyl-2-methoxyethan-1-amine. Its versatility allows for the separation of the target compound from impurities and reaction byproducts with high resolution.

Analytical and Preparative HPLC Method Development

The development of robust HPLC methods is critical for achieving accurate quantification and high-purity isolation of this compound. Method development typically involves the systematic optimization of several key parameters to achieve the desired separation.

For analytical purposes, the goal is to obtain sharp, symmetrical peaks with good resolution from any potential impurities in a reasonable timeframe. This often involves screening different stationary phases and mobile phase compositions. Preparative HPLC, on the other hand, aims to isolate larger quantities of the compound with high purity. This requires scaling up the analytical method, which may involve using larger columns and higher flow rates, while ensuring the resolution is maintained. A successful method is one that is selective, precise, linear, accurate, and robust. nih.gov

A critical aspect of method development for amines like this compound is managing the basic nature of the amine group, which can lead to peak tailing on silica-based columns. This is often addressed by using end-capped columns or by adding a competing amine or an acidic modifier to the mobile phase.

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

For the separation of this compound, a C18 column is a suitable starting point. The retention of the compound is primarily governed by the hydrophobic interactions between the cyclohexyl group and the nonpolar stationary phase. The elution strength of the mobile phase is controlled by the proportion of the organic solvent. An increase in the organic content will decrease the retention time.

To ensure good peak shape and reproducibility, the pH of the mobile phase is a critical parameter. Since this compound is a basic compound, maintaining the mobile phase pH below the pKa of the amine group (typically around 9-10) will ensure that it is in its protonated, more polar form. This can be achieved by adding a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred. sielc.comsielc.com

Table 1: Illustrative Reversed-Phase HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development. Actual conditions may vary based on the specific instrument and column used.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for providing both qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While this compound may be amenable to GC analysis, primary amines can sometimes exhibit poor peak shape due to their polarity and potential for interaction with active sites in the GC system. Derivatization can be employed to improve its chromatographic behavior and volatility.

In the mass spectrometer, the separated compound is ionized, typically by electron ionization (EI), which results in a characteristic fragmentation pattern that serves as a molecular fingerprint. This fragmentation pattern can be used to confirm the structure of the compound. The use of high-resolution mass spectrometry can provide accurate mass measurements, further aiding in the identification of unknown impurities. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.

Following separation by reversed-phase HPLC, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically forming a protonated molecule [M+H]+ in positive ion mode. nih.govuni.lu Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) to generate product ions. These product ions provide structural information and can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]+ | 158.1539 |

| [M+Na]+ | 180.1358 |

| [M+K]+ | 196.1097 |

Data sourced from publicly available prediction tools and serves as a guide for mass spectrometry analysis. uni.lu

Spectroscopic Methods for In Situ Reaction Monitoring

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic insights into the synthesis of this compound. These techniques eliminate the need for sampling and offline analysis, offering a more dynamic understanding of the reaction progress.

Commonly employed in situ spectroscopic techniques for reaction monitoring include Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational bands. For the synthesis of this compound, one could potentially monitor the disappearance of a precursor's functional group band (e.g., a carbonyl or nitrile) and the appearance of the C-N stretching or N-H bending vibrations of the primary amine product. The use of an attenuated total reflectance (ATR) probe allows for direct insertion into the reaction vessel for continuous monitoring.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly well-suited for monitoring reactions in aqueous media, as the Raman scattering of water is weak. For the synthesis of this compound, changes in the C-C skeletal vibrations of the cyclohexyl ring or the C-O-C stretching of the methoxy (B1213986) group could be monitored.

By correlating the spectroscopic data with reaction parameters such as temperature and catalyst loading, a comprehensive understanding of the reaction kinetics and mechanism can be developed, leading to optimized and more efficient synthetic processes.

Future Perspectives and Unexplored Research Avenues for 2 Cyclohexyl 2 Methoxyethan 1 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of 2-Cyclohexyl-2-methoxyethan-1-amine and its derivatives could be significantly advanced by exploring modern catalytic and enzymatic methods that promise greater efficiency, stereoselectivity, and sustainability.

Furthermore, enzymatic synthesis presents a green and highly selective alternative. The use of transaminases, for example, has been shown to be effective in the production of chiral amines. google.com A potential future route could involve the use of a transaminase to convert a ketone precursor, in the presence of an amine donor, into the desired chiral amine. google.com This biocatalytic approach could offer high enantiomeric purity under mild reaction conditions.

A comparative table of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Reductive Amination | High enantioselectivity, potential for catalytic turnover. | Development of specific chiral catalysts (e.g., based on Iridium or Rhodium) and optimization of reaction conditions (Lewis acids, hydrogen pressure). nih.govd-nb.info |

| Catalytic Hydrogenation of Imines | Direct and efficient route to amines. | Design of highly active and selective catalysts (e.g., Nickel-based) for the specific imine substrate. nih.gov |

| Enzymatic Transamination | High stereoselectivity, environmentally friendly conditions. | Identification or engineering of a suitable transaminase enzyme and optimization of the biocatalytic process. google.com |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of a primary amine, a sterically demanding cyclohexyl group, and an alpha-methoxy group in this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to systematically map out its chemical behavior.

The primary amine functionality is a versatile handle for a wide array of chemical transformations. libretexts.org Future work could explore its participation in reactions such as N-alkylation, N-arylation, acylation, and sulfonylation to generate a library of novel derivatives. The steric hindrance imposed by the adjacent cyclohexyl group may lead to unusual selectivity in these reactions compared to less hindered amines.

The presence of the α-methoxy group is particularly intriguing. It is known that α-aminoalkyl radicals can be generated from amines and participate in carbon-carbon bond-forming reactions. nih.govacs.org Photoredox catalysis could be a powerful tool to generate the α-amino radical from this compound, which could then be trapped with various electrophiles. nih.gov The influence of the methoxy (B1213986) group on the stability and reactivity of this radical intermediate would be a key area of investigation. It is also conceivable that the methoxy group could participate in or direct certain chemical transformations, a phenomenon that warrants detailed mechanistic studies. acs.org

| Reaction Type | Potential Outcome | Research Question |

| N-Functionalization | Library of novel amide, sulfonamide, and urea (B33335) derivatives. | How does the cyclohexyl group influence the rate and selectivity of N-functionalization reactions? |

| Photoredox-Mediated C-H Functionalization | Formation of new C-C bonds at the α-position. | Can α-amino radicals be efficiently generated and what is their reactivity profile with different radical acceptors? nih.govacs.org |

| Metal-Catalyzed Cross-Coupling | Synthesis of complex molecules with new C-N bonds. | Can the amine participate in Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides? |

Expansion of Applications in Emerging Fields of Chemistry

While the current applications of this compound are not defined, its structural motifs are present in molecules of interest in several advanced chemical fields. Future research should proactively explore its potential in these areas.

Medicinal Chemistry: The cyclohexylamine (B46788) moiety is a common feature in a number of pharmaceutical agents. wikipedia.orggoogle.com The specific substitution pattern of this compound could be beneficial for binding to specific biological targets. For example, cyclohexane (B81311) amine derivatives have been investigated as potential anti-schizophrenia drugs. google.com Future research could involve the synthesis of a library of derivatives and their screening for various biological activities. The α-methoxy group could influence metabolic stability and pharmacokinetic properties.

Materials Science: Amines are widely used as building blocks for functional materials. The incorporation of this compound into polymer backbones or as a functional group on surfaces could impart unique properties. The cyclohexyl group can enhance the thermal stability and mechanical properties of polymers, while the amine and methoxy groups can provide sites for further functionalization or influence interfacial properties. The development of functionalized cycloparaphenylenes, for instance, highlights the interest in incorporating unique cyclic structures into advanced materials. rsc.org

Catalysis: Chiral amines and their derivatives are frequently employed as ligands for asymmetric metal catalysts or as organocatalysts themselves. The chiral nature of this compound, once resolved into its enantiomers, makes it a candidate for such applications. Future work could explore its use as a ligand in asymmetric hydrogenation, transfer hydrogenation, or other metal-catalyzed transformations. The combination of a sterically demanding cyclohexyl group and a coordinating methoxy group could lead to novel catalytic activity and selectivity.

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Scaffold for novel therapeutic agents. | The cyclohexylamine motif is a known pharmacophore, and the unique substitution pattern may lead to new biological activities. wikipedia.orggoogle.com |

| Materials Science | Monomer for specialty polymers or surface modifier. | The cyclohexyl group can enhance material properties, and the functional groups allow for further chemical modification. rsc.org |

| Asymmetric Catalysis | Chiral ligand or organocatalyst. | The chiral amine structure with its specific steric and electronic features could be effective in inducing asymmetry in chemical reactions. |

Q & A

Q. What are the standard synthetic routes for 2-cyclohexyl-2-methoxyethan-1-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-cyclohexyl-2-methoxyethanal using ammonia and reducing agents like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6). Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-2-cyclohexylmethoxyethane) with ammonia in anhydrous tetrahydrofuran (THF) at reflux temperatures (~66°C) is viable . Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient elution of ethyl acetate/hexane (10–40% v/v). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (≥98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include:

- ¹H NMR : δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.3 ppm (methoxy -OCH3), δ 2.6–2.8 ppm (-NH2 and adjacent CH2) .

- ¹³C NMR : δ 22–35 ppm (cyclohexyl carbons), δ 55–60 ppm (methoxy carbon), δ 45–50 ppm (amine-bearing carbon).

Infrared (IR) spectroscopy identifies functional groups (N-H stretch ~3300 cm⁻¹, C-O stretch ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 172.16 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .

- First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention. Maintain safety data sheets (SDS) accessible .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium on carbon (Pd/C) vs. Raney nickel for reductive amination. Pd/C typically offers higher selectivity for secondary amines .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. THF. THF reduces side reactions (e.g., over-alkylation) due to its moderate polarity .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during substitution reactions. Use jacketed reactors for precise control .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer :

- Cross-Validation : Replicate measurements using differential scanning calorimetry (DSC) for melting points and UV-Vis spectroscopy for solubility in buffered solutions (pH 3–9) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in literature data. For example, if reported melting points range from 80–95°C, perform triplicate measurements to establish a consensus .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light (ICH Q1B guidelines), elevated humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) for 14 days. Monitor degradation via LC-MS .

- Primary Degradants : Oxidation of the cyclohexyl group (forming cyclohexenyl derivatives) and hydrolysis of the methoxy group (yielding 2-cyclohexylethan-1-amine). Stabilize formulations with antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/w .

Q. Can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. The amine group (HOMO ≈ −6.2 eV) is susceptible to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions in water/ethanol mixtures to optimize solubility. Radial distribution functions (RDFs) indicate hydrogen bonding with the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.